molecular formula C15H16BFO2 B591665 (3-Fluoro-4'-propyl-[1,1'-biphenyl]-4-yl)boronic acid CAS No. 909709-42-8

(3-Fluoro-4'-propyl-[1,1'-biphenyl]-4-yl)boronic acid

Cat. No. B591665
M. Wt: 258.099
InChI Key: XZGCBSYWWZAXRC-UHFFFAOYSA-N
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Description

“(3-Fluoro-4’-propyl-[1,1’-biphenyl]-4-yl)boronic acid” is a chemical compound with the molecular weight of 258.1 . Its IUPAC name is 3-fluoro-4’-propyl [1,1’-biphenyl]-4-ylboronic acid .


Synthesis Analysis

The synthesis of this compound involves two steps . The first step involves the condensation reaction of fluoro phenyl propionic acid and phenyl boronic acid to produce 3-fluoro-4’-butyl biphenyl boronic acid. The second step involves the decarboxylation of 3-fluoro-4’-butyl biphenyl boronic acid under alkaline conditions to remove the carboxyl group, resulting in 3-fluoro-4’-propyl biphenyl boronic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H16BFO2/c1-2-3-11-4-6-12(7-5-11)13-8-9-14(16(18)19)15(17)10-13/h4-10,18-19H,2-3H2,1H3 .


Chemical Reactions Analysis

This compound can be used in Suzuki–Miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is widely used in the formation of carbon-carbon bonds .


Physical And Chemical Properties Analysis

The density of this compound is approximately 1.2±0.1 g/cm3 . The boiling point is around 339.5±52.0 °C at 760 mmHg . It has a molar refractivity of 49.0±0.4 cm3 .

Scientific Research Applications

Synthesis and Chemical Applications

  • Synthetic Chemistry : Boronic acids, including derivatives similar to the compound , are crucial intermediates in the synthesis of complex molecules. For example, the practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for manufacturing flurbiprofen, highlights the importance of boronic acid derivatives in pharmaceutical synthesis (Qiu et al., 2009).

Biological and Medical Applications

  • Medical Diagnostics and Treatment : Boronic acid derivatives, such as BODIPY (4,4- difluoro-4-bora3a,4a-diaza-s-indacene), have been used extensively in medical diagnostics and treatment, demonstrating their potential in improving therapeutic efficacy and enabling real-time imaging of drug carriers (Marfin et al., 2017).

  • Electrochemical Biosensors : Ferroceneboronic acid and its derivatives, which share functional similarities with boronic acid compounds, have been utilized in constructing electrochemical biosensors for detecting sugars, glycated hemoglobin, and fluoride ions, indicating the broad applicability of boronic acid derivatives in biosensing technologies (Wang et al., 2014).

Materials Science

  • Organic Light-Emitting Diodes (OLEDs) : Boronic acid-based materials, such as BODIPY derivatives, have been explored for their application in OLED devices. These materials offer promising characteristics for 'metal-free' infrared emitters, underscoring the versatility of boronic acid derivatives in the development of advanced optoelectronic devices (Squeo & Pasini, 2020).

Future Directions

As a boronic acid derivative, this compound has potential applications in various fields, including organic synthesis and medicinal chemistry. Its use in Suzuki–Miyaura coupling reactions makes it a valuable tool for creating new carbon-carbon bonds, which is a fundamental process in the synthesis of many organic compounds .

properties

IUPAC Name

[2-fluoro-4-(4-propylphenyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BFO2/c1-2-3-11-4-6-12(7-5-11)13-8-9-14(16(18)19)15(17)10-13/h4-10,18-19H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZGCBSYWWZAXRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C2=CC=C(C=C2)CCC)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90695025
Record name (3-Fluoro-4'-propyl[1,1'-biphenyl]-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90695025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Fluoro-4'-propyl-[1,1'-biphenyl]-4-yl)boronic acid

CAS RN

909709-42-8
Record name B-(3-Fluoro-4′-propyl[1,1′-biphenyl]-4-yl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=909709-42-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Fluoro-4'-propyl[1,1'-biphenyl]-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90695025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-fluoro-4'-propyl[biphenyl]-4-yl)boronic acid
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